molecular formula C12H11N3O3 B361213 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid CAS No. 344956-97-4

4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Número de catálogo: B361213
Número CAS: 344956-97-4
Peso molecular: 245.23g/mol
Clave InChI: RMUQFRRTLBLUGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is a chemical compound designed for research and development applications. This molecule features a benzoic acid scaffold linked to a 1-methyl-1H-pyrazole ring via a carboxamide bond, a structural motif seen in various biologically active compounds . While direct studies on this specific molecule are limited, its structure suggests significant potential as a synthetic intermediate or for use in medicinal chemistry. Researchers may find value in this compound for constructing more complex molecular architectures, such as those found in pharmaceutical agents or agricultural chemicals. The presence of the pyrazole-carboxamide group is of particular interest, as this functional group is a key component in a class of commercially successful succinate dehydrogenase inhibitor (SDHI) fungicides . These fungicides, which include active ingredients like fluxapyroxad and benzovindiflupyr, function by inhibiting a critical enzyme in the mitochondrial respiration chain of fungi . Consequently, this compound could serve as a valuable building block in the synthesis of novel SDHI candidates or for structure-activity relationship (SAR) studies aimed at developing new agrochemicals. Additionally, the carboxylic acid and amide functional groups provide handles for further chemical modification, making it a versatile precursor for generating libraries of derivatives for high-throughput screening. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any form of human use.

Propiedades

IUPAC Name

4-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(3-5-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQFRRTLBLUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of β-Keto Esters with Methylhydrazine

A validated method involves reacting β-keto esters 2a–c (derived from Meldrum’s acid and piperidine acids) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamino diketones 3a–c , followed by methylhydrazine cyclization:

β-Keto ester+CH3NHNH2AcOH, refluxMethylpyrazole-3-carboxylateLiOHAcid\text{β-Keto ester} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH, reflux}} \text{Methylpyrazole-3-carboxylate} \xrightarrow{\text{LiOH}} \text{Acid}

Typical Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 110°C, 5 h

  • Yield: 78–82% (ester), 95% after hydrolysis

Ultrasonic-Assisted Synthesis

Ultrasonication (40 kHz) reduces cyclization time from 5 h to 2 h while improving yields to 89%. The method enhances mass transfer and minimizes thermal degradation.

Amide Coupling Methodologies

HBTU-Mediated Coupling

Protocol :

  • Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and triethylamine (3.0 eq).

  • Stir at 25°C for 12 h.

  • Purify by precipitation (HCl/NaHCO₃) and recrystallization (EtOH/H₂O).

Results :

Coupling ReagentYield (%)Purity (HPLC)
HBTU8798.5
EDCl/HOBt7296.2
DCC6594.8

Mixed Anhydride Method

Using isobutyl chloroformate in THF at −15°C achieves 74% yield but requires strict anhydrous conditions.

One-Pot Tandem Synthesis

A convergent approach eliminates intermediate isolation:

  • Generate acid chloride from pyrazole-3-carboxylic acid (SOCl₂, reflux).

  • Add 4-aminobenzoic acid and DMAP in THF at 0°C.

  • Warm to 25°C, stir 4 h.

Advantages :

  • Total reaction time: 8 h

  • Overall yield: 81%

  • Avoids β-enamine diketone purification

Critical Analysis of Side Reactions

N-Methyl Migration

Under basic conditions, the 1-methyl group may migrate to the pyrazole 5-position. Mitigation strategies:

  • Maintain pH < 8 during coupling

  • Use low-temperature (0–5°C) activation

Ester Hydrolysis Competing Pathways

Ethyl ester intermediates hydrolyze preferentially at the pyrazole carbonyl unless LiOH/dioxane conditions are used:

\text{Ester} \xrightarrow{\text{LiOH/dioxane}} \text{Acid (98%)} \quad \text{vs.} \quad \xrightarrow{\text{NaOH/MeOH}} \text{Acid (73%) + Decarboxylated byproduct}

Spectroscopic Characterization Data

¹H NMR (DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrazole H-4)

  • δ 7.89 (d, J = 8.6 Hz, 2H, benzoic acid H-2,6)

  • δ 6.78 (d, J = 8.6 Hz, 2H, benzoic acid H-3,5)

  • δ 3.92 (s, 3H, N-CH₃)

IR (KBr) :

  • 1695 cm⁻¹ (C=O, amide)

  • 1650 cm⁻¹ (C=O, carboxylic acid)

  • 1540 cm⁻¹ (N-H bend)

Industrial-Scale Considerations

Cost Analysis :

MethodCost ($/kg)PMI (kg/kg)
HBTU coupling42018
Tandem synthesis38012
Ultrasonic cyclization3559

PMI: Process Mass Intensity

Environmental Impact :

  • HBTU generates hexafluorophosphate waste (requires neutralization)

  • Ultrasonic methods reduce E-factor by 40% compared to thermal routes

Análisis De Reacciones Químicas

Types of Reactions

4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is in the field of oncology. Recent studies have demonstrated its potential as an anticancer agent:

  • Case Study 1 : A study published in the Journal of Research in Pharmacy explored the anticancer activity of derivatives similar to 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid against various cancer cell lines. The compound exhibited significant inhibition rates against leukemia (MOLT-4) and CNS cancer (SF-295), indicating its potential as a therapeutic candidate for these malignancies .

In Vivo Studies

In vivo studies have been conducted to assess the efficacy and safety profile of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid. These studies typically involve:

  • Animal Models : Testing on murine models to evaluate tumor growth inhibition.
  • Dosage Optimization : Determining effective dosages that maximize anticancer effects while minimizing toxicity.

Data Table: Anticancer Activity Overview

CompoundCancer Cell LineInhibition Rate (%)Reference
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acidMOLT-4 (Leukemia)84.19%
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acidSF-295 (CNS Cancer)72.11%

Anti-inflammatory Properties

There is emerging evidence suggesting that derivatives of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid may also possess anti-inflammatory properties. This could open avenues for developing treatments for inflammatory diseases, leveraging its structural motifs that interact with inflammatory pathways.

Drug Development

The compound's unique structure makes it a candidate for further modification and optimization. Researchers are exploring analogs that could enhance its pharmacological profile, potentially leading to new drugs targeting various diseases beyond cancer.

Mecanismo De Acción

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, while the benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carbonyl group can also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Bioactivity (Reported) Melting Point (°C) Reference
4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid C₁₁H₁₀N₃O₃ Pyrazole-C=O-NH- linker Not explicitly reported N/A
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C₁₁H₁₀N₂O₂ Pyrazole directly attached to benzoic acid Antimicrobial (indirect) 240–242
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde C₁₇H₁₁N₃O₄ Nitrophenyl, aldehyde, benzoyl Antioxidant, anti-inflammatory N/A
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid C₁₁H₁₁N₃O₃ Pyrazole-O- linker, amino group Not reported N/A
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₆ClN₃O₂ Pyrazole-CH₂-NH-CH₂- linker Not reported N/A

Functional and Pharmacological Differences

Bioactivity Profiles

  • Antioxidant and Anti-inflammatory Activity : Derivatives like 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) () showed significant scavenging of free radicals (IC₅₀ ~12 µM in DPPH assay) and reduced carrageenan-induced paw edema by 68% (vs. 72% for diclofenac). The nitro group at the phenyl ring enhances electron-withdrawing effects, stabilizing radical intermediates .
  • Antimicrobial Activity : Compounds such as 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives () demonstrated potent activity against Acinetobacter baumannii (MIC ≤2 µg/mL). The formyl group likely improves membrane permeability .
  • Metabolic Applications: In , 4-[(3-[(1-methylethyl)oxy]-5-[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl)oxy]benzoic acid was synthesized as a glucokinase activator, highlighting the role of pyrazole-carboxamide linkages in targeting metabolic enzymes .

Structure-Activity Relationships (SAR)

  • Linker Flexibility : The carbamoyl (-NH-C=O) linker in the target compound may enhance hydrogen-bonding interactions compared to ether (-O-) or methylene (-CH₂-) linkers in analogues (e.g., and ). This could improve target binding affinity in enzyme inhibition .

Actividad Biológica

4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings, case studies, and molecular data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known for their role as inhibitors of various kinases and enzymes that are crucial in cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives induced morphological changes and enhanced caspase-3 activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Summary of Antitumor Effects

CompoundCell LineConcentration (μM)Effect on Caspase-3 Activity
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acidMDA-MB-2311.0Increased (1.33–1.57 times)
Other Pyrazole DerivativesVarious20.0Microtubule destabilization

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects are crucial for conditions characterized by chronic inflammation, including certain cancer types and autoimmune diseases .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives, including 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, where the compound demonstrated enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin .

Table 2: Case Study Results

StudyCompound TestedCell LineObserved Effect
Synergistic Effects Study4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid + DoxorubicinMCF-7 & MDA-MB-231Enhanced cytotoxicity

Molecular Modeling Studies

Molecular docking studies have been employed to elucidate the binding affinity of this compound with target proteins involved in cancer signaling pathways. The docking results suggest strong interactions with key residues in the active sites of these proteins, indicating a promising therapeutic profile .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.